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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) regarding the toxicity of GSK1838705A observed in animal models. The

information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What are the general signs of toxicity observed with GSK1838705A in mice?

A1: At efficacious doses used in preclinical cancer models, GSK1838705A is generally well-

tolerated by mice.[1][2] Studies have reported no significant signs of overt toxicity or decreases

in body weight at doses up to 60 mg/kg administered intraperitoneally.[1]

Q2: I am observing weight loss in my mouse xenograft study. What could be the cause?

A2: While direct toxicity leading to weight loss has not been a prominent finding in published

studies, consider the following possibilities:

Tumor Burden: Advanced tumor progression can lead to cancer cachexia and weight loss,

which may not be directly related to the compound's toxicity.

Dehydration or Reduced Food Intake: Palpable tumors can sometimes interfere with normal

animal behavior, including eating and drinking. Ensure easy access to food and water.

Off-Target Effects at Higher Doses: If you are using doses significantly higher than those

reported in the literature (e.g., >60 mg/kg), you may be observing off-target toxicities.
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Vehicle Effects: Ensure the vehicle used for formulation is not contributing to the observed

toxicity. A vehicle control group is crucial to rule this out.

Q3: Given that GSK1838705A inhibits the insulin receptor (IR), should I be concerned about

effects on glucose metabolism?

A3: While GSK1838705A does inhibit the insulin receptor, studies in mice have shown minimal

effects on glucose homeostasis at effective antitumor doses.[2] However, some metabolic

changes have been noted:

A transient increase in blood glucose levels was observed following a high dose (60 mg/kg)

in a glucose tolerance test, which returned to baseline within 30 minutes.[3]

Chronic administration (23 days) at 60 mg/kg did not lead to elevated blood glucose but did

result in substantially higher plasma insulin levels.[3]

Troubleshooting Tip: If you suspect metabolic dysregulation in your study, it is advisable to

monitor blood glucose and plasma insulin levels, especially during chronic dosing regimens.

Q4: What are the known off-target effects of GSK1838705A?

A4: Besides its potent inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-IR) and the

Insulin Receptor (IR), GSK1838705A is also a potent inhibitor of Anaplastic Lymphoma Kinase

(ALK).[2] This polypharmacology can be a consideration when interpreting experimental

results, particularly in models where ALK signaling is relevant.

Troubleshooting Guides
Guide 1: Unexpected Animal Morbidity or Mortality

Verify Dosing and Formulation: Double-check calculations for dose and concentration.

Ensure the compound is fully dissolved and the formulation is stable. For in vivo studies,

GSK1838705A has been formulated in 20% sulfobutyl ether β-cyclodextrin.[4]

Review Animal Health Status: Pre-existing health conditions in research animals can

increase their susceptibility to drug-related toxicities.
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Consider Route of Administration: Intraperitoneal injections carry a risk of injection site

reactions or accidental injection into organs. Ensure proper technique is being used.

Histopathological Analysis: If unexpected mortality occurs, conduct a full necropsy and

histopathological analysis of major organs to identify potential target organs of toxicity.

Guide 2: Managing Potential Metabolic Side Effects
Establish a Baseline: Before starting the experiment, measure baseline blood glucose and

insulin levels in your animal cohort.

Monitor During Study: For long-term studies, periodically monitor blood glucose. If

hyperglycemia is a concern, consider more frequent monitoring after dosing.

Control for Diet: Ensure that all animal groups are on the same diet and have ad libitum

access to food and water, as fasting can impact glucose metabolism.[3]

Quantitative Toxicity and Efficacy Data
Table 1: In Vivo Dosing and Observations in Mice
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Animal Model
Dosing
Regimen

Route of
Administration

Observed
Effects

Citation

Nude Mice (PC-

3R Xenograft)

20 and 60 mg/kg,

daily
Intraperitoneal

No measurable

signs of overt

toxicity or

decreases in

body weight.

Significant tumor

growth

suppression.

[1]

Nude Mice

(U87MG

Xenograft)

4 and 8 mg/kg,

daily
Not Specified

No significant

cytotoxic effects

on body weight.

Significant

inhibition of

tumor growth.

[5]

Naïve Mice
Single dose of 60

mg/kg
Not Specified

Transient 2-fold

increase in peak

blood glucose in

a glucose

tolerance test;

returned to

baseline within

30 mins.

[3]

BxPC3 Tumor-

bearing Mice

60 mg/kg, once

daily for 23 days
Not Specified

No elevation in

blood glucose;

substantially

higher and

elevated insulin

levels.

[3]

Table 2: In Vitro Potency of GSK1838705A
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Target Assay Type IC50 Citation

IGF-IR Kinase Assay 2.0 nM [2][6]

Insulin Receptor (IR) Kinase Assay 1.6 nM [2][6]

ALK Kinase Assay 0.5 nM [2][6]

IGF-IR
Cellular

Phosphorylation
85 nM [4][6]

Insulin Receptor (IR)
Cellular

Phosphorylation
79 nM [4][6]

Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy and Toxicity Assessment in a Xenograft Model

This protocol is a generalized summary based on published studies.[1][5]

Animal Model: Athymic nude mice.

Cell Inoculation: Subcutaneously inject tumor cells (e.g., PC-3R or U87MG) into the flank of

each mouse.

Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified volume

(e.g., 100-150 mm³), randomize mice into treatment and control groups.

Compound Formulation and Administration:

Formulate GSK1838705A in an appropriate vehicle (e.g., 20% sulfobutyl ether β-

cyclodextrin).[4]

Administer the compound and vehicle control daily via the desired route (e.g.,

intraperitoneal injection).

Monitoring:
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Tumor Volume: Measure tumor dimensions with calipers every other day and calculate

volume.

Body Weight: Weigh the animals every other day as a general indicator of toxicity.[1][5]

Clinical Signs: Observe the animals daily for any signs of distress or overt toxicity.

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors

for further analysis (e.g., TUNEL assay for apoptosis).[1]

Protocol 2: Assessment of In Vivo Impact on Glucose Homeostasis

This protocol is based on the methodology described by Sabbatini et al. (2009).[3]

Animal Model: Naïve female mice.

Acclimatization and Fasting: Acclimatize animals and withhold food for 2 hours prior to the

test.

Compound Administration: Administer a single dose of GSK1838705A (e.g., 60 mg/kg) or

vehicle control.

Glucose Challenge: After 4 hours, administer a bolus of glucose (2 g/kg) intraperitoneally.

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points

(e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge and measure blood glucose

levels.

Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve.

Visualizations
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Caption: GSK1838705A signaling pathway inhibition.
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Experimental Workflow: In Vivo Toxicity & Efficacy
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Caption: Workflow for in vivo toxicity and efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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